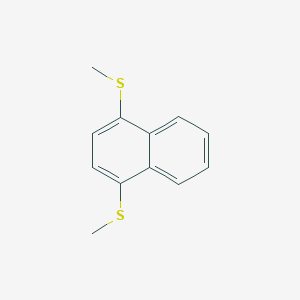

Naphthalene, 1,4-bis(methylthio)-

Description

Contextual Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org These molecules are typically uncharged, non-polar, and planar. wikipedia.org The simplest PAH is naphthalene (B1677914), with two fused rings. wikipedia.org PAHs are significant in contemporary chemistry due to their unique optical, electrical, and magnetic properties, which arise from their extended π-conjugated systems. rsc.org

This extended conjugation makes them a focal point in materials science, where they are investigated as organic semiconductors. rsc.org The ability to tune their electronic properties through chemical modification, such as the introduction of heteroatoms, has expanded their potential applications. rsc.org Research has demonstrated the use of PAH-based materials in organic field-effect transistors (OFETs), organic solar cells, and as promising cathode materials for aluminum-ion batteries. rsc.orgnih.gov Their rigid, planar structures also make them valuable building blocks in supramolecular chemistry. rsc.org

Overview of Sulfide-Substituted Naphthalene Derivatives in Chemical Science

The introduction of sulfur-containing substituents, such as the methylthio group, onto a naphthalene core creates a distinct class of derivatives with modified properties. Sulfur atoms possess available lone pairs of electrons and can influence the electron distribution within the aromatic system. This functionalization can alter the frontier molecular orbital levels (HOMO and LUMO), which in turn affects the molecule's electronic and photophysical behavior. acs.org

Sulfide-substituted naphthalenes are of considerable interest in the field of molecular electronics. nih.govresearchgate.net The presence of sulfur atoms can facilitate intermolecular interactions, which are crucial for charge transport in organic materials. nih.gov Consequently, these compounds are explored for their potential in creating electronic switches, sensors, and organic conductors. nih.govresearchgate.net Synthetic strategies to access these molecules often involve the reaction of halogenated naphthalenes with sulfur-based nucleophiles like thiolates. ontosight.aitubitak.gov.tr These derivatives also serve as key components in the construction of larger, functional architectures, including charge-transfer complexes. acs.orgresearchgate.net

Research Landscape of Naphthalene, 1,4-bis(methylthio)- and Related Architectures

Research on Naphthalene, 1,4-bis(methylthio)- has primarily focused on its synthesis, structural characterization, and fundamental properties. It is a white crystalline solid soluble in organic solvents like dichloromethane (B109758) and ethanol, but insoluble in water. ontosight.ai

Table 1: Physicochemical Properties of Naphthalene, 1,4-bis(methylthio)-

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₂H₁₂S₂ | ontosight.ainist.gov |

| Molecular Weight | 220.35 g/mol | chemeo.comchemicalbook.com |

| Appearance | White crystalline solid | ontosight.ai |

| Melting Point | 74-95 °C | ontosight.ainih.govchemicalbook.com |

| Boiling Point | 320-372.1 °C | ontosight.aichemicalbook.com |

| Ionization Energy | 7.58 eV | chemeo.com |

Note: The range in reported melting and boiling points may be due to different experimental conditions or measurement techniques.

The synthesis of Naphthalene, 1,4-bis(methylthio)- can be achieved through several methods. One common route involves the reaction of 1,4-dibromonaphthalene (B41722) with sodium methylthiolate using a copper catalyst. ontosight.ai Another reported synthesis involves the reaction of 1,4-dibromonaphthalene with tert-butyllithium (B1211817) followed by the addition of dimethyl disulfide. nih.gov

The molecular structure of Naphthalene, 1,4-bis(methylthio)- has been elucidated by single-crystal X-ray diffraction. nih.govresearchgate.net These studies confirm that the naphthalene core is nearly planar. nih.gov The molecule crystallizes in a monoclinic system. nih.govresearchgate.net The sulfur-sulfur interactions in the crystal packing are longer than the van der Waals contact distance, indicating weak direct interaction between these atoms in the solid state. nih.gov

Table 2: Crystal Data for Naphthalene, 1,4-bis(methylthio)-

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a | 15.203 (3) Å | nih.govresearchgate.net |

| b | 10.246 (2) Å | nih.govresearchgate.net |

| c | 7.1750 (14) Å | nih.govresearchgate.net |

| β | 99.43 (3)° | nih.govresearchgate.net |

| Volume (V) | 1102.6 (4) ų | nih.govresearchgate.net |

| Z (Molecules/unit cell) | 4 | nih.gov |

The electronic properties of Naphthalene, 1,4-bis(methylthio)- make it a potential component in charge-transfer complexes, where it can act as an electron donor. Spectroscopic data, including UV/Visible and mass spectra, are available for this compound, providing further insight into its electronic structure and fragmentation patterns. nist.govnist.gov The research into this and related sulfide-substituted PAHs contributes to the fundamental understanding required for the design of new organic materials with tailored electronic and optical properties. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

10075-73-7 |

|---|---|

Molecular Formula |

C12H12S2 |

Molecular Weight |

220.4 g/mol |

IUPAC Name |

1,4-bis(methylsulfanyl)naphthalene |

InChI |

InChI=1S/C12H12S2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |

InChI Key |

ZYYGYYVWYHXYOF-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C2=CC=CC=C21)SC |

Canonical SMILES |

CSC1=CC=C(C2=CC=CC=C21)SC |

Other CAS No. |

10075-73-7 |

Synonyms |

1,4-Bis(methylthio)naphthalene |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalene, 1,4 Bis Methylthio and Its Functionalized Analogues

Direct Synthetic Routes to 1,4-bis(methylthio)naphthalene

The direct formation of the C–S bond at the 1 and 4 positions of the naphthalene (B1677914) core is central to synthesizing the target compound. Methodologies generally involve the reaction of a naphthalene-based substrate with a sulfur-containing reagent, facilitated by metals or through nucleophilic substitution mechanisms.

Metal-catalyzed cross-coupling reactions are a cornerstone for the formation of aryl-sulfur bonds. uu.nl These methods are valued for their efficiency and tolerance of various functional groups. The general mechanism involves the oxidative addition of a metal catalyst to an aryl halide, coordination of a thiol, and subsequent reductive elimination to yield the aryl thioether. acsgcipr.org

Palladium and copper are the most common transition metals used for this purpose. acsgcipr.orgresearchgate.net While palladium catalysts, often used under Buchwald-Hartwig conditions, are highly effective, there is a growing interest in using more economical and less toxic copper-based systems. acsgcipr.org Ligand-free copper iodide (CuI), for example, has been shown to effectively catalyze the C-S coupling of aryl iodides and thiols under mild conditions. uu.nl

A specific and high-yielding synthesis of Naphthalene, 1,4-bis(methylthio)- has been reported starting from 1,4-dibromonaphthalene (B41722). nih.govresearchgate.net This procedure utilizes an organolithium intermediate. In this reaction, tert-butyllithium (B1211817) (t-BuLi) is added to 1,4-dibromonaphthalene in dry tetrahydrofuran (B95107) (THF) at low temperatures (195 K), leading to a lithium-halogen exchange. The resulting lithiated naphthalene intermediate is then treated with dimethyl disulfide ((CH₃S)₂) to form the desired product in high yield. nih.govresearchgate.net

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1,4-Dibromonaphthalene | 1. t-BuLi 2. (CH₃S)₂ | THF | 195 K | 92% | nih.govresearchgate.net |

Nucleophilic substitution provides another direct pathway to aryl thioethers. In the context of Naphthalene, 1,4-bis(methylthio)-, this can be approached in several ways. Classical nucleophilic aromatic substitution (SₙAr) is typically employed when the aromatic ring is activated by electron-withdrawing groups, which is not the case for a simple naphthalene halide. acsgcipr.org

However, the metal-mediated reaction described previously can also be viewed through the lens of nucleophilic substitution. The formation of the lithiated naphthalene species generates a potent nucleophile, which then attacks the electrophilic sulfur atom of the dimethyl disulfide molecule, displacing a methylthiolate anion.

Transition-metal-catalyzed reactions, particularly those involving copper, often proceed through mechanisms that have characteristics of nucleophilic substitution. The Chan-Lam coupling, for instance, facilitates the S-arylation of thiols with boronic acids at room temperature using a copper catalyst like CuSO₄. researchgate.net This approach avoids the use of halogenated naphthalenes, aligning with greener synthetic strategies. While a specific application to Naphthalene, 1,4-bis(methylthio)- is not detailed in the provided sources, the general methodology is highly relevant for forming the necessary C-S bonds.

Synthesis of Naphthalene, 1,4-bis(methylthio)- Derivatives

The synthesis of derivatives can be achieved by either modifying the naphthalene core of the parent compound or by functionalizing the existing methylthio substituents. These approaches allow for the fine-tuning of the molecule's electronic and structural properties.

The primary method for modifying the aromatic core of Naphthalene, 1,4-bis(methylthio)- is electrophilic aromatic substitution (EAS). Naphthalene is generally more reactive towards electrophiles than benzene (B151609). libretexts.org Substitution preferentially occurs at the α-positions (1, 4, 5, and 8) because the carbocation intermediate formed during the attack is better stabilized by resonance. libretexts.orgwordpress.comonlineorganicchemistrytutor.com

In Naphthalene, 1,4-bis(methylthio)-, the α-positions are already occupied. The methylthio group (–SCH₃) is an ortho-, para-directing and activating group. Therefore, further electrophilic substitution would be directed to the available ortho positions (C2 and C3) and the para positions in the adjacent ring (C5 and C8). The precise regioselectivity can be complex and may depend on reaction conditions. libretexts.orgresearchgate.net Potential EAS reactions include:

Nitration: Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (–NO₂) onto the ring. pearson.com

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to add a halogen atom. Naphthalene's high reactivity means that sometimes a catalyst is not required. youtube.com

Friedel-Crafts Acylation: Reacting the compound with an acyl chloride (RCOCl) in the presence of a Lewis acid like AlCl₃ to attach a ketone group. libretexts.org

The development of regioselective synthesis methods for polysubstituted naphthalenes is an active area of research due to their wide range of applications. researchgate.netnih.gov

The methylthio groups themselves offer sites for chemical modification. The sulfur atom can be oxidized, and the C(sp³)–S bond can be cleaved to introduce new functional groups.

Oxidation of the Sulfur Atom: The sulfur atoms in the methylthio groups can be oxidized to form sulfoxides (–S(O)CH₃) and subsequently sulfones (–S(O)₂CH₃). This transformation significantly alters the electronic properties of the substituents, making them electron-withdrawing. Biological systems provide examples of this reactivity; for instance, naphthalene dioxygenase can behave as a sulfoxygenase, catalyzing the monooxygenation of sulfur heteroatoms. nih.gov Chemical oxidation can be achieved using various reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The atmospheric oxidation of related compounds like 2-methylnaphthalene (B46627) has also been studied, indicating the susceptibility of such structures to oxidation. rsc.orgresearchgate.net

Cleavage of the C(sp³)–S Bond: The bond between the methyl group and the sulfur atom can be selectively cleaved. For example, a metal-free method using N-chlorosuccinimide (NCS) can transform arylmethyl thioethers into aryl aldehydes. mdpi.com This provides a pathway to convert the –SCH₃ groups into more versatile functionalities like aldehydes (–CHO) or dithioacetals, expanding the synthetic utility of the Naphthalene, 1,4-bis(methylthio)- scaffold. mdpi.com

Green Chemistry Principles in Synthesis of 1,4-bis(methylthio)naphthalene Systems

The principles of green chemistry are increasingly being applied to the synthesis of aryl thioethers to create more sustainable and environmentally friendly processes. acsgcipr.org Key strategies include the use of less toxic reagents and catalysts, minimizing waste, and using benign solvents like water.

Scale-Up Considerations and Process Optimization

The primary laboratory-scale synthesis of "Naphthalene, 1,4-bis(methylthio)-" involves a two-step process starting from 1,4-dibromonaphthalene. This process includes a lithium-halogen exchange followed by quenching with dimethyl disulfide. An alternative theoretical approach could involve a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated naphthalene precursor. The scale-up considerations for both routes present distinct challenges and opportunities for optimization.

Optimization of the Lithiation and Quenching Route

The laboratory synthesis of "Naphthalene, 1,4-bis(methylthio)-" has been reported via the reaction of 1,4-dibromonaphthalene with an organolithium reagent, followed by quenching with dimethyl disulfide. Key parameters for optimization in a scaled-up process include temperature control, reagent addition rates, solvent selection, and work-up procedures.

Temperature Control: The lithium-halogen exchange is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate. On a large scale, maintaining such low temperatures is energy-intensive and requires specialized reactor systems.

Process Optimization: Investigating the upper limits of the reaction temperature without significantly compromising yield and purity is crucial. A thorough Design of Experiments (DoE) study could identify an optimal temperature range that balances reaction efficiency with energy costs. The use of advanced cooling systems and reactors with high surface area-to-volume ratios can improve heat transfer and maintain temperature homogeneity.

Reagent Addition: The addition of the organolithium reagent and the dimethyl disulfide quencher must be carefully controlled to manage the exothermic nature of the reactions and prevent localized overheating, which can lead to the formation of impurities.

Process Optimization: A slow, controlled addition rate using precision pumps is essential. Online monitoring of the reaction temperature can be coupled with an automated feedback loop to adjust the addition rate, ensuring the temperature remains within the optimal range.

Solvent Selection and Recovery: Tetrahydrofuran (THF) is a common solvent for such reactions due to its ability to solvate the organolithium species. However, its relatively low boiling point and potential for peroxide formation are safety concerns on a larger scale.

Process Optimization: Exploring alternative, higher-boiling point ethers with lower peroxide-forming tendencies, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), could enhance safety. Implementing a robust solvent recovery and recycling program is critical for improving the economic and environmental profile of the process.

Work-up and Purification: The work-up procedure, which typically involves quenching with an aqueous solution and extraction, can lead to the formation of emulsions and require large volumes of organic solvents on an industrial scale. The final purification by crystallization needs to be optimized for high yield and purity.

Process Optimization: The development of a streamlined work-up protocol that minimizes solvent usage and simplifies phase separation is necessary. For purification, optimizing the crystallization conditions, including solvent system, temperature profile, and seeding strategy, is key to achieving the desired product quality and maximizing recovery.

Interactive Data Table: Illustrative Optimization of a Lithiation/Quenching Reaction

| Parameter | Lab-Scale Condition | Potential Scale-Up Optimization | Target Outcome |

| Temperature | -78 °C | -60 °C to -50 °C | Reduced energy consumption |

| Reagent Addition | Manual, dropwise | Automated, feedback-controlled | Improved safety and consistency |

| Solvent | THF | 2-Methyltetrahydrofuran | Enhanced safety, easier recovery |

| Work-up | Aqueous quench, multiple extractions | Single extraction, phase-split optimization | Reduced solvent waste |

| Purification | Column chromatography | Optimized crystallization | Higher throughput, lower cost |

Exploration of Nucleophilic Aromatic Substitution (SNAr) Routes

For the synthesis of "Naphthalene, 1,4-bis(methylthio)-" and particularly its functionalized analogues bearing electron-withdrawing groups, a nucleophilic aromatic substitution (SNAr) approach could be a viable alternative. This would typically involve reacting a dihalonaphthalene, activated by suitable functional groups, with a sulfur nucleophile like sodium thiomethoxide.

Catalyst and Reaction Conditions: While some SNAr reactions can proceed without a catalyst, the use of a catalyst, such as a copper salt, can significantly improve the reaction rate and allow for milder conditions.

Process Optimization: Screening of various copper catalysts (e.g., CuI, CuBr) and ligands can identify the most active and cost-effective system. Optimization of reaction temperature, base (e.g., K2CO3, Cs2CO3), and solvent (e.g., DMF, DMSO) is critical to maximize yield and minimize reaction time. The potential for catalyst recovery and reuse should also be investigated to improve process economics.

Synthesis of Functionalized Analogues: The SNAr route is particularly attractive for producing functionalized analogues. The nature and position of the activating group on the naphthalene ring will significantly influence the reaction conditions required.

Process Optimization: A platform approach can be developed where a common functionalized dihalonaphthalene intermediate is synthesized and then reacted with various sulfur nucleophiles to generate a library of analogues. This requires a robust and scalable synthesis of the key intermediate.

Purification of Polar Products: Functionalized analogues are often more polar, which can complicate purification.

Process Optimization: Developing efficient crystallization or extraction protocols for polar molecules is essential. The use of techniques like short-path distillation or preparative chromatography might be necessary for high-purity products, and these processes need to be optimized for scale.

Interactive Data Table: General Parameters for Optimization of Copper-Catalyzed Thiolation

| Parameter | Range for Optimization | Key Considerations |

| Copper Catalyst | CuI, CuBr, Cu2O | Catalyst loading, cost, and stability |

| Ligand | Phenanthroline, L-proline | Ligand loading and impact on reaction rate |

| Base | K2CO3, Cs2CO3, K3PO4 | Strength, solubility, and cost |

| Solvent | DMF, DMSO, NMP | Polarity, boiling point, and ease of removal |

| Temperature | 80 - 150 °C | Balancing reaction rate and side-product formation |

Advanced Structural Characterization and Elucidation of Naphthalene, 1,4 Bis Methylthio

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive method for determining the structure of a molecule in the solid state. Analysis of Naphthalene (B1677914), 1,4-bis(methylthio)- has yielded precise data on its crystal lattice, molecular geometry, and the non-covalent interactions governing its packing arrangement. researchgate.net

The compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net The crystallographic data, collected at a temperature of 153 K, provide a detailed snapshot of the molecular structure.

| Crystal Data | |

| Chemical Formula | C₁₂H₁₂S₂ |

| Formula Weight | 220.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 15.203 (3) Å |

| b | 10.246 (2) Å |

| c | 7.1750 (14) Å |

| β | 99.43 (3)° |

| Volume | 1102.6 (4) ų |

| Z | 4 |

| Temperature | 153 K |

The core of the molecule consists of a naphthalene ring system, which is inherently aromatic and tends towards planarity. X-ray diffraction studies confirm that the C1-C10 naphthalene group is essentially planar. researchgate.net The maximum deviations of the carbon atoms from the least-squares plane of the naphthalene ring are minimal, with values such as -0.014 Å and 0.018 Å being reported. researchgate.net

The arrangement of molecules within the crystal lattice is dictated by a network of intermolecular forces. In the crystal structure of Naphthalene, 1,4-bis(methylthio)-, the packing is influenced by weak non-covalent interactions rather than strong hydrogen bonds.

A key interaction examined in sulfur-containing compounds is the sulfur-sulfur (S···S) contact. The shortest S···S contact distance found in the crystal structure is 3.6864 (9) Å. researchgate.net This distance is slightly longer than the sum of the van der Waals radii of two sulfur atoms (approximately 3.6 Å), indicating that strong, direct sulfur-sulfur bonding interactions are not the primary drivers of the crystal packing. researchgate.net The molecular packing diagram reveals that molecules are arranged in a way that optimizes van der Waals forces and potentially weak C-H···π interactions, which are common in aromatic systems.

Solution-State Structural Investigations

While X-ray crystallography reveals the static structure in a crystal, spectroscopic methods are essential for understanding the molecule's behavior in solution, where it is free to rotate and adopt different conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While specific, published experimental spectra for Naphthalene, 1,4-bis(methylthio)- are not widely available in the surveyed literature, the expected chemical shifts can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic protons on the naphthalene ring would likely appear in the range of 7.0-8.5 ppm. Due to the molecule's symmetry, the six aromatic protons would likely give rise to a set of multiplets. The six protons of the two methyl (-SCH₃) groups are chemically equivalent and would be expected to produce a sharp singlet in the upfield region, typically between 2.0 and 3.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon environment. Typical chemical shifts for carbons in aromatic rings are found between 125-150 ppm. libretexts.org The carbon atoms directly bonded to the sulfur atoms would be influenced by the electronegativity of sulfur. The methyl carbons of the -SCH₃ groups would have a characteristic chemical shift in the range of 10-25 ppm. libretexts.org

Aromatic Ring Vibrations: The naphthalene moiety would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹. libretexts.org Aromatic C-C in-ring stretching vibrations would be expected in the 1400-1600 cm⁻¹ region. libretexts.org C-H out-of-plane bending vibrations typically appear in the 675-900 cm⁻¹ range and are often diagnostic of the substitution pattern of the aromatic ring. libretexts.org

Methylthio Group Vibrations: The methyl (-CH₃) groups would show C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of Naphthalene, 1,4-bis(methylthio)- is available through the NIST WebBook. nist.gov The spectrum shows a distinct molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 220, which corresponds to the molecular weight of the compound (C₁₂H₁₂S₂). nist.gov

The fragmentation pattern provides valuable structural information. Based on the principles of mass spectrometry and analysis of related compounds, the primary fragmentation pathways likely involve the cleavage of bonds associated with the methylthio substituents. aip.orglcms.cz

Key expected fragmentation steps include:

Loss of a methyl radical (•CH₃): Cleavage of a sulfur-methyl bond can lead to the formation of a prominent fragment ion at m/z 205 ([M - 15]⁺).

Loss of a thiomethyl radical (•SCH₃): Cleavage of a carbon-sulfur bond can result in a fragment ion at m/z 173 ([M - 47]⁺).

Loss of methanethiol (B179389) (CH₃SH): Rearrangement followed by the elimination of a neutral methanethiol molecule could produce a fragment ion at m/z 172 ([M - 48]⁺).

These fragmentation pathways are characteristic of thioether compounds and help to confirm the presence and connectivity of the methylthio groups on the naphthalene core.

Electron Ionization (EI) Mass Spectrometry: Diagnostic Ions and Fragmentation Pathways

Electron Ionization (EI) mass spectrometry is a cornerstone technique for the structural elucidation of organic compounds. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and a cascade of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and key structural motifs through characteristic fragmentation patterns.

For "Naphthalene, 1,4-bis(methylthio)-" (C₁₂H₁₂S₂), the molecular weight is 220.35 g/mol . nist.gov The EI mass spectrum of this compound, available through the NIST Mass Spectrometry Data Center, displays a prominent molecular ion peak at m/z 220, confirming the molecular weight. nist.gov The fragmentation of aromatic compounds is often characterized by stable molecular ions due to the delocalized π-electron system of the aromatic ring. libretexts.org

The fragmentation of "Naphthalene, 1,4-bis(methylthio)-" is influenced by the presence of the two methylthio (-SCH₃) groups. The primary fragmentation pathways likely involve the cleavage of the C-S and S-CH₃ bonds. The loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment ion at m/z 205 ([M-CH₃]⁺). Another significant fragmentation pathway is the loss of a thiomethyl radical (•SCH₃), leading to a fragment at m/z 173 ([M-SCH₃]⁺). The stability of the naphthalene core often results in the naphthalene cation radical being a major fragment in the spectra of its derivatives.

A detailed analysis of the fragmentation pattern provides valuable insights into the molecular structure. The principal ions observed in the EI mass spectrum of "Naphthalene, 1,4-bis(methylthio)-" are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 220 | [C₁₂H₁₂S₂]⁺˙ (Molecular Ion) | High |

| 205 | [C₁₁H₉S₂]⁺ | Moderate |

| 173 | [C₁₁H₉S]⁺ | Moderate |

| 128 | [C₁₀H₈]⁺˙ (Naphthalene radical cation) | Significant |

Table 1: Key Diagnostic Ions in the Electron Ionization Mass Spectrum of Naphthalene, 1,4-bis(methylthio)-. This table is based on general fragmentation patterns of similar compounds and data available from the NIST WebBook. nist.govlibretexts.org

The fragmentation pathways of related sulfur-containing aromatic compounds often involve rearrangements and the expulsion of neutral molecules. For instance, the loss of a thioformaldehyde (B1214467) molecule (CH₂S) or a methanethiol molecule (CH₃SH) from the molecular ion or primary fragments can also occur, leading to other characteristic peaks in the spectrum. aip.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound, a critical step in its identification. Unlike standard mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. scispace.com

For "Naphthalene, 1,4-bis(methylthio)-", an HRMS analysis using a technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be employed. nih.gov The expected exact mass for the molecular ion [M]⁺˙ of C₁₂H₁₂S₂ is calculated to be 220.0431. The observation of a peak at or very close to this value in the HRMS spectrum would provide strong evidence for the assigned elemental formula.

The high mass accuracy of HRMS is also invaluable in elucidating the elemental composition of fragment ions observed in the mass spectrum, further corroborating the proposed fragmentation pathways. This level of detail is crucial for distinguishing between isomeric structures and for the confident identification of unknown compounds in complex mixtures. dtu.dk

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides valuable information about the electronic structure and transitions within a molecule. These techniques are particularly informative for aromatic compounds like "Naphthalene, 1,4-bis(methylthio)-" due to their conjugated π-electron systems.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of "Naphthalene, 1,4-bis(methylthio)-" in cyclohexane, as provided by the NIST WebBook, exhibits characteristic absorption bands. nist.gov

Naphthalene itself has a well-defined UV spectrum with strong absorptions around 220 nm, a series of vibronic bands between 250 and 300 nm, and a weaker, broad band around 310 nm. The substitution of the naphthalene core with two methylthio groups at the 1 and 4 positions causes a bathochromic (red) shift of these absorption bands to longer wavelengths. This shift is due to the extension of the conjugated system by the sulfur atoms, which possess lone pairs of electrons that can interact with the π-system of the naphthalene ring.

The UV-Vis spectrum of "Naphthalene, 1,4-bis(methylthio)-" shows absorption maxima at approximately 235 nm, 260 nm, and a broad band extending into the 325-350 nm region. nist.gov

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~235 | High | π → π |

| ~260 | Moderate | π → π |

| 325-350 | Low | π → π* |

Table 2: UV-Visible Absorption Data for Naphthalene, 1,4-bis(methylthio)- in Cyclohexane. Data is interpreted from the spectrum available on the NIST WebBook. nist.gov

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. It is a sensitive technique that provides information about the excited state properties of a molecule. Naphthalene and its derivatives are known to be fluorescent. The introduction of substituents can significantly influence the fluorescence quantum yield and the emission wavelength. mdpi.com

The substitution with sulfur-containing groups can sometimes lead to quenching of fluorescence due to the heavy atom effect, which promotes intersystem crossing to the triplet state. However, the extent of this effect would need to be determined experimentally. The fluorescence quantum yield and lifetime are important parameters that characterize the emission process and can be influenced by the solvent and the presence of quenchers. mdpi.com The study of the fluorescence properties of "Naphthalene, 1,4-bis(methylthio)-" would provide deeper insights into its photophysical behavior and potential applications in areas such as molecular probes and organic light-emitting diodes (OLEDs).

Reactivity and Reaction Mechanisms of Naphthalene, 1,4 Bis Methylthio Scaffolds

Reactivity of the Naphthalene (B1677914) Core

The naphthalene ring system is inherently more reactive than benzene (B151609) towards electrophilic substitution due to the lower loss of resonance energy required to form the intermediate carbocation. libretexts.orgstudy.comstackexchange.com The presence of two methylthio groups, which act as electron-donating substituents, further enhances the nucleophilicity of the aromatic rings.

The methylthio group is an activating, ortho-, para-directing substituent in electrophilic aromatic substitution (EAS). In Naphthalene, 1,4-bis(methylthio)-, the substituents are located on one of the aromatic rings. Consequently, electrophilic attack is directed towards the unsubstituted ring. The activating effect of the methylthio groups increases the electron density of the entire naphthalene system, making it more susceptible to electrophiles than unsubstituted naphthalene.

Substitution on the second ring will preferentially occur at the α-positions (5 and 8) over the β-positions (6 and 7). This is because the carbocation intermediate formed by α-attack is better stabilized by resonance, allowing the positive charge to be delocalized while preserving the aromaticity of the other ring. libretexts.orgwordpress.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1,4-Bis(methylthio)-5-nitronaphthalene |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-1,4-bis(methylthio)naphthalene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(1,4-Bis(methylthio)naphthalen-5-yl)ethanone |

Nucleophilic aromatic substitution (SₙAr) typically proceeds via an addition-elimination mechanism, which requires two key features: a good leaving group (such as a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orgbyjus.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The Naphthalene, 1,4-bis(methylthio)- scaffold does not meet these criteria. The methylthio groups are electron-donating, which destabilizes the carbanionic intermediate required for the SₙAr mechanism. libretexts.org Furthermore, the molecule lacks a conventional leaving group on the aromatic ring. Consequently, Naphthalene, 1,4-bis(methylthio)- is not expected to undergo nucleophilic aromatic substitution under standard conditions. lasalle.educhemistrysteps.com Reactions on aromatic rings lacking strong electron-withdrawing groups generally require extreme conditions or proceed through alternative mechanisms like the benzyne (B1209423) pathway, which is initiated by a strong base to deprotonate a ring hydrogen. lasalle.edu

Transformations Involving the Methylthio Groups

The sulfur atoms of the methylthio groups are nucleophilic and can be readily oxidized or participate in substitution reactions.

The sulfide (B99878) groups in Naphthalene, 1,4-bis(methylthio)- can be selectively oxidized to form the corresponding sulfoxides or sulfones. This transformation is one of the most common and straightforward routes to these higher oxidation state sulfur compounds. nih.gov The level of oxidation is controlled by the choice of oxidant and the reaction conditions, such as temperature and stoichiometry. nih.govorganic-chemistry.org

Mild oxidizing agents or a controlled amount of a stronger oxidant can achieve selective oxidation to the sulfoxide, Naphthalene, 1,4-bis(methylsulfinyl)-. Using an excess of a strong oxidant under more forcing conditions leads to the full oxidation to the sulfone, Naphthalene, 1,4-bis(methylsulfonyl)-. organic-chemistry.org Hydrogen peroxide is often considered an ideal "green" oxidant for these transformations. nih.gov

Table 2: Oxidation of Naphthalene, 1,4-bis(methylthio)-

| Product | Reagents and Conditions |

|---|---|

| Naphthalene, 1,4-bis(methylsulfinyl)- | 2 equivalents H₂O₂ in acetic acid, room temperature nih.govresearchgate.net |

| Naphthalene, 1,4-bis(methylsulfonyl)- | Excess m-CPBA in CH₂Cl₂ |

| Naphthalene, 1,4-bis(methylsulfonyl)- | Excess H₂O₂ with TaC catalyst organic-chemistry.org |

The methylthio group itself is not an excellent leaving group, but it can be displaced by strong nucleophiles. This process can be facilitated by first converting the sulfide into a better leaving group, for instance, by alkylation to form a sulfonium (B1226848) salt. Another significant reaction pathway is S-demethylation, where a nucleophile attacks the methyl group, leading to the formation of a naphthalene-1,4-dithiolate species.

Elimination reactions are not characteristic for this scaffold, as they would require a more complex substrate structure, such as the presence of a β-hydrogen that can be removed.

Naphthalene, 1,4-bis(methylthio)- as a Synthetic Building Block for Complex Molecules

The utility of Naphthalene, 1,4-bis(methylthio)- as a synthetic intermediate stems from the reactivity of both the naphthalene core and the attached methylthio moieties. The naphthalene system can undergo electrophilic aromatic substitution and C-H functionalization, while the sulfur atoms can be oxidized or participate in substitution reactions. This dual reactivity allows for a modular approach to the synthesis of complex molecules.

The presence of the electron-donating methylthio groups activates the naphthalene ring towards electrophilic attack. Furthermore, the sulfur atoms can be oxidized to sulfoxides or sulfones, which can then act as leaving groups or participate in further transformations. This versatility makes Naphthalene, 1,4-bis(methylthio)- a valuable starting material for creating a diverse array of functionalized naphthalene derivatives.

One notable application involves its use as a precursor for the synthesis of novel electron donor molecules. For instance, a related isomer, naphthalene-1,8-diylbis(methylthio), has been utilized in the synthesis of Bis[naphthalene-1,8-diylbis(methylthio)]tetrathiafulvalene (BNMT-TTF), a new electron donor. rsc.org This highlights the potential of bis(methylthio)naphthalene scaffolds in the development of materials with interesting electronic properties.

The general reactivity of thioethers, such as the oxidation to sulfoxides and sulfones, can be applied to Naphthalene, 1,4-bis(methylthio)-. These transformations can alter the electronic properties and steric hindrance of the molecule, providing a pathway to new derivatives. The resulting sulfoxides and sulfones can be further functionalized, expanding the synthetic utility of the original scaffold.

Below are tables detailing potential synthetic transformations of Naphthalene, 1,4-bis(methylthio)- based on the known reactivity of analogous compounds.

Table 1: Potential Oxidation Reactions of Naphthalene, 1,4-bis(methylthio)-

| Product | Reagents and Conditions | Potential Application |

| Naphthalene, 1-methylsulfinyl-4-(methylthio)- | Mild oxidizing agent (e.g., H₂O₂, NaIO₄) | Intermediate for asymmetric synthesis |

| Naphthalene, 1,4-bis(methylsulfinyl)- | Excess mild oxidizing agent | Precursor for chiral ligands |

| Naphthalene, 1-methylsulfonyl-4-(methylthio)- | Strong oxidizing agent (e.g., m-CPBA, KMnO₄) | Intermediate for further functionalization |

| Naphthalene, 1,4-bis(methylsulfonyl)- | Excess strong oxidizing agent | Building block for polymers and materials |

Table 2: Potential Substitution and Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | Halogenated or nitrated naphthalene derivatives | Intermediates for cross-coupling reactions |

| C-H Functionalization | Metal catalyst (e.g., Ru, Rh), directing group | Site-selectively functionalized naphthalenes | Synthesis of complex organic molecules |

| Nucleophilic Substitution at Sulfur | Nucleophile | Thiol or substituted thioether derivatives | Modification of electronic properties |

Detailed research into the specific reactivity of Naphthalene, 1,4-bis(methylthio)- is ongoing, with the potential to unlock new synthetic pathways to novel and functional materials. The combination of a rigid aromatic core and reactive sulfur-containing substituents makes it a promising platform for the construction of complex and diverse molecular structures.

Theoretical and Computational Studies of Naphthalene, 1,4 Bis Methylthio Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of Naphthalene (B1677914), 1,4-bis(methylthio)-. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been applied to study naphthalene and its derivatives to understand their geometry and electronic properties. For instance, DFT calculations, such as those using the B3LYP functional with a 6-31G basis set, are employed to optimize the molecular geometry. samipubco.comresearchgate.net This approach is a key step in determining the most stable three-dimensional arrangement of atoms in the molecule. samipubco.comresearchgate.net

DFT studies on related aromatic systems have shown that the choice of basis set can influence the calculated energies. samipubco.com For naphthalene, various basis sets, including aug-cc-pVQZ, 3-21G, 6-31G, 6-311G, and SDD, have been used to examine its structure and characteristics. samipubco.com

The electronic properties of molecules containing methylthio groups have also been investigated using DFT. For example, in a study of 2-(2,2-bis(3-methoxyphenylthio)ethyl)naphthalene, the RM062X and PBE1PBE methods with a 6-31+G(d) basis set were used to calculate the optimized geometry and Mulliken charge density. chemrevlett.com

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in determining a molecule's reactivity and electronic properties.

For the parent naphthalene molecule, the HOMO-LUMO gap has been calculated using DFT with an aug-cc-pVQZ basis set to be 4.75 eV. samipubco.comsamipubco.com The energies of these frontier orbitals indicate the molecule's ability to donate or accept electrons. samipubco.com A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor molecule. samipubco.com

Natural Bond Orbital (NBO) analysis is another technique used to study the electron density and bonding within a molecule. nih.gov It provides information about charge delocalization and hyperconjugative interactions, which contribute to molecular stability. researchgate.net The analysis of the electron density can reveal the nature of bonding, including non-covalent interactions. nih.gov For instance, the reduced density gradient can be used to visualize and qualitatively represent non-covalent interactions. nih.gov

Conformational Analysis and Energy Landscapes

The molecule of Naphthalene, 1,4-bis(methylthio)- is nearly planar. nih.gov The naphthalene core itself is essentially flat, with minor deviations of the carbon atoms. nih.gov The methyl C atoms of the methylthio groups deviate only slightly from the mean plane of the naphthalene ring. nih.gov Specifically, in the crystal structure, the deviations of the methyl carbons from the naphthalene mean plane are reported as 0.019 (1) and 0.221 (2) Å. nih.gov The sulfur atoms also show small deviations from this plane. nih.gov

Computational methods, such as DFT, are instrumental in determining the most stable conformation of a molecule by optimizing its geometry to find the lowest energy structure. samipubco.comresearchgate.net This process involves calculating the energy for different initial molecular shapes to identify the most favorable arrangement. samipubco.comresearchgate.net

Spectroscopic Property Predictions through Computational Methods

Computational methods are valuable for predicting and interpreting the spectroscopic properties of molecules. For Naphthalene, 1,4-bis(methylthio)-, experimental UV/Visible spectral data is available. nist.gov Theoretical calculations can complement this data by providing a deeper understanding of the electronic transitions involved.

Time-dependent DFT (TD-DFT) is a common approach for calculating electronic absorption spectra. researchgate.netrsc.org For related naphthalene derivatives, DFT and other computational methods have been used to predict spectroscopic properties. For example, a combined experimental and computational approach was used to study the spectroscopic behavior of naphthalene on ice surfaces, where DFT and ADC(2) calculations helped to understand the electronic transitions. nih.gov In another study on a novel 2,6-distyrylnaphthalene chromophore, DFT and TD-DFT were employed to study its structural and electronic properties, which were then related to its observed UV-vis absorption. rsc.org

Furthermore, computational methods like the Gauge-Invariant Atomic Orbital (GIAO) approach can be used to calculate NMR chemical shifts, which can then be compared with experimental data. chemrevlett.comresearchgate.net Theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) can also be performed and compared with experimental results to confirm the molecular structure. chemrevlett.comresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

While specific computational studies on the reaction mechanisms of Naphthalene, 1,4-bis(methylthio)- were not found, the general approach involves using computational modeling to map out the potential energy surface of a reaction. This allows for the identification of transition states and intermediates, providing insight into the reaction pathway. For example, in the study of rhodium complexes, computational analysis was used to understand the nature of bonding preceding C-C and C-H bond cleavages. nih.gov

The synthesis of Naphthalene, 1,4-bis(methylthio)- involves the reaction of 1,4-dibromonaphthalene (B41722) with t-BuLi followed by the addition of (CH3S)2. nih.gov Computational modeling could be used to investigate the mechanism of this nucleophilic substitution reaction.

Simulation of Intermolecular Interactions and Supramolecular Assemblies

The way molecules of Naphthalene, 1,4-bis(methylthio)- pack together in the solid state is determined by intermolecular interactions. In the crystal structure, a short S···S contact of 3.6864 (9) Å is observed, which is slightly longer than the van der Waals contact distance. nih.gov

Computational methods can be used to simulate and analyze these intermolecular interactions. Energy framework analysis, for example, can decompose the interaction energy into components such as electrostatic, polarization, dispersion, and exchange-repulsion. researchgate.net This provides a quantitative understanding of the forces holding the crystal together. researchgate.net

The study of supramolecular assemblies often involves a combination of experimental techniques and molecular simulations. nih.gov Simulations can provide insights into the self-assembly process and the structure of the resulting aggregates. nih.gov For instance, simulations have been used to study the formation of supramolecular assemblies of naphthalene diimide derivatives on surfaces, revealing how intermolecular interactions drive the long-range order. tue.nl These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, are crucial in the formation of ordered structures. analis.com.my

Unraveling the Coordination Chemistry of 1,4-Bis(methylthio)naphthalene as a Ligand

The field of coordination chemistry continually explores novel ligands to construct intricate metal complexes with unique properties. Among the vast array of potential ligands, those incorporating thioether functionalities and aromatic backbones, such as "Naphthalene, 1,4-bis(methylthio)-", present intriguing possibilities for the design of new materials, including coordination polymers and metal-organic frameworks (MOFs). While specific research on the coordination chemistry of 1,4-bis(methylthio)naphthalene is not extensively documented, its structural features allow for a theoretical exploration of its potential as a versatile ligand.

Applications in Advanced Materials Science and Engineering

Organic Semiconductor Applications

"Naphthalene, 1,4-bis(methylthio)-" serves as a foundational structure for designing organic semiconductors. researchgate.net These materials are the active components in a new generation of optoelectronic devices, including organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) devices. google.com The performance of these devices is intrinsically linked to the charge transport properties of the semiconductor, which are determined by factors like molecular structure, intermolecular interactions, and crystal packing. ucl.ac.ukacs.orgrsc.org The introduction of methylthio (-SMe) groups onto the naphthalene (B1677914) backbone is a key strategy for tuning these properties. acs.org

The efficiency of an organic semiconductor is largely governed by its ability to transport charge carriers (holes or electrons). This charge transport mobility (µ) is a critical parameter for high-performance OFETs. nih.gov In crystalline organic semiconductors like naphthalene, charge transport can be described as "band-like," where charge carriers are delocalized over several molecules. aps.orgucl.ac.uk The rate of charge transport is influenced by the transfer integral, which quantifies the degree of molecular orbital overlap between adjacent molecules, and the reorganization energy, which is the energy required to distort the molecular structure to accommodate a charge. acs.org

The planar structure of the naphthalene core in "Naphthalene, 1,4-bis(methylthio)-" facilitates π-orbital overlap, which is essential for efficient charge transport. researchgate.net The methylthio groups play a crucial role in controlling the solid-state packing of the molecules. acs.org Strategic placement of these groups can induce favorable intermolecular interactions, such as pitched π-stacking, which creates two-dimensional electronic structures that are less anisotropic and support high charge mobility. rsc.orgacs.org For instance, studies on related methylthiolated polycyclic aromatic hydrocarbons (PAHs) have shown that these groups can lead to brickwork crystal structures, which are known to produce high-performance semiconductors. rsc.org In naphthalene crystals, hole carriers have been observed to exhibit bandlike transport. aps.org The modification with methylthio groups can further enhance these properties, making derivatives of "Naphthalene, 1,4-bis(methylthio)-" promising candidates for p-type semiconductor materials in OFETs. nih.govacs.org

Organic semiconductors derived from naphthalene structures are integral to various electronic device architectures. nii.ac.jp In an Organic Field-Effect Transistor (OFET), the semiconductor layer facilitates the flow of current between the source and drain electrodes, which is modulated by a voltage applied to the gate electrode. nih.govnii.ac.jp The performance of these transistors, such as their on/off ratio and charge carrier mobility, is directly dependent on the quality and properties of the semiconductor used. google.comnih.gov

Naphthalene diimide derivatives, a related class of compounds, have been successfully used to create n-channel OTFTs with high electron mobilities. acs.orgresearchgate.net While "Naphthalene, 1,4-bis(methylthio)-" itself is more aligned with p-type (hole transport) materials, its core structure is versatile. aps.orgacs.org By incorporating it into more complex structures, such as donor-acceptor copolymers, materials with specific electronic properties suitable for various devices can be engineered. google.com For example, naphthalene-imide based copolymers have been developed for use in solution-processable, air-stable OTFTs. google.com The solubility and processing characteristics imparted by side chains, including those related to the methylthio group, are critical for fabricating uniform, highly crystalline thin films required for efficient device operation. researchgate.net

Molecular Wires and Electronic Conductance

"Naphthalene, 1,4-bis(methylthio)-" and its derivatives are key components in the construction of molecular wires, which are single-molecule building blocks for future electronic circuits. publish.csiro.auresearchgate.net These wires are designed to conduct electricity over nanometer-scale distances, and their conductance is highly dependent on their chemical structure, particularly the aromatic core and the "anchor groups" that connect the molecule to metal electrodes. publish.csiro.aupublish.csiro.au

A common strategy for creating molecular wires involves synthesizing oligo(arylene-ethynylene) (OAE) structures. publish.csiro.auresearchgate.net A convenient two-step, one-pot synthesis has been developed for this purpose, which involves the in situ desilylation of a protected bis(alkyne) followed by a Sonogashira cross-coupling reaction. publish.csiro.aupublish.csiro.au

A specific example is the synthesis of 1,4-bis((4-(methylthio)phenyl)ethynyl)naphthalene . publish.csiro.aupublish.csiro.auuwa.edu.au The process starts with 1,4-bis((trimethylsilyl)ethynyl)naphthalene . This precursor is treated with potassium fluoride (B91410) (KF) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) to remove the trimethylsilyl (B98337) protecting groups. The resulting terminal alkyne is not isolated but is immediately subjected to a palladium-catalyzed Sonogashira cross-coupling reaction with 4-iodothioanisole in the presence of a copper(I) co-catalyst and an amine base. publish.csiro.aupublish.csiro.au This method avoids the manipulation of sensitive terminal dialkynes and the multi-step preparation of the anchor-functionalized alkynes. publish.csiro.auresearchgate.net

Table 1: Synthesis of a Naphthalene-based Molecular Wire

| Precursor | Reagents | Product | Yield |

| 1,4-bis((trimethylsilyl)ethynyl)naphthalene | 1. KF, MeOH/THF2. 4-iodothioanisole, [Pd(PPh₃)₂Cl₂], CuI, NEt₃/THF | 1,4-bis((4-(methylthio)phenyl)ethynyl)naphthalene | 73% uwa.edu.au |

The electrical conductance of single molecules is measured using techniques like the Scanning Tunneling Microscopy Break Junction (STM-BJ) method. publish.csiro.aunih.gov In this technique, a gold STM tip is repeatedly brought into and out of contact with a gold substrate in a solution containing the molecules of interest. nih.gov As the junction is broken, a single molecule can bridge the gap between the tip and the substrate, creating a molecular junction. nih.gov The current flowing through this junction at a specific bias voltage is measured, allowing for the determination of the single-molecule conductance. nih.govacs.org

Table 2: Single-Molecule Conductance Data

| Compound | Aromatic Core | Anchor Group | Conductance (G₀)* |

| 5b | Thiophene | Thioanisole (-SMe) | 5.8 x 10⁻⁴ |

| 6b | Naphthalene | Thioanisole (-SMe) | 1.2 x 10⁻⁴ |

| 7b | Anthracene | Thioanisole (-SMe) | 1.3 x 10⁻⁴ |

| Data sourced from a study where G₀ = 2e²/h = 77.5 µS. The compounds listed are oligo(arylene-ethynylene) wires with the specified core and anchor groups. Compound 6b is 1,4-bis((4-(methylthio)phenyl)ethynyl)naphthalene. publish.csiro.au |

Optoelectronic Materials

Optoelectronic materials interact with light to produce an electrical signal, or vice-versa, and form the basis of devices like light-emitting diodes (OLEDs), photodetectors, and solar cells. google.comaps.org Organic semiconductors, including those derived from "Naphthalene, 1,4-bis(methylthio)-", are promising candidates for these applications due to their tunable electronic properties and processability. aps.org

The optoelectronic properties of a molecule are determined by its electronic structure, specifically the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This energy gap dictates the wavelengths of light the molecule will absorb and emit. The UV/Visible absorption spectrum for "Naphthalene, 1,4-bis(methylthio)-" provides insight into these properties. nist.gov

Furthermore, derivatives incorporating the methylthio-functionalized naphthalene unit have shown interesting electrochemical behaviors. For example, related dicationic species connected by a phenylene spacer exhibit stable redox states and electrochromism, meaning they change color upon the application of a voltage. mdpi.com This property is highly desirable for applications in smart windows and displays. The combination of the electron-rich sulfur atoms and the extended π-system of the naphthalene core allows for the design of materials with specific HOMO-LUMO gaps, enabling the tuning of their absorption and emission characteristics for targeted optoelectronic applications. google.commdpi.com

Electrochromic Properties

Electrochromic materials can reversibly change their optical properties, such as color and transparency, in response to an applied electrical potential. This phenomenon is rooted in the redox activity of the material. While direct experimental studies on the electrochromic behavior of "Naphthalene, 1,4-bis(methylthio)-" are not extensively documented, the inherent properties of the naphthalene core and the influence of the methylthio substituents provide a basis for predicting its potential in this area.

The electrochromism in organic molecules is often associated with the stability of the radical cations and/or anions formed upon oxidation or reduction. The naphthalene unit is a well-known electroactive core that can be found in various electrochromic materials. For instance, naphthalene diimide derivatives are known to exhibit cathodic electrochromism, where they change color upon reduction to form stable radical anions and dianions. chemeo.comontosight.ai

The 1,4-bis(methylthio) substitution on the naphthalene ring is expected to significantly influence its electronic properties. The methylthio (-SCH3) groups are electron-donating, which would lower the oxidation potential of the naphthalene core, making it easier to form a radical cation. The stability of this resulting radical cation would be a key determinant of the material's performance and reversibility as an anodic electrochromic material. The ionization energy of "Naphthalene, 1,4-bis(methylthio)-" has been reported to be 7.58 eV. pkusz.edu.cn This value provides an indication of the energy required to remove an electron and form the cationic species that would be involved in anodic coloration.

While specific data on color changes and switching times for "Naphthalene, 1,4-bis(methylthio)-" are not available, research on other thioether-substituted aromatic compounds suggests that the sulfur atoms can play a role in stabilizing the charged species and influencing the electronic transitions that dictate the material's color. researchgate.net The development of flexible electrochromic devices often relies on organic materials that can be processed into thin films. nih.gov The solubility of "Naphthalene, 1,4-bis(methylthio)-" in organic solvents suggests its potential for use in such applications. researchgate.net

Further research, including cyclic voltammetry and spectroelectrochemistry, would be necessary to fully characterize the electrochromic properties of "Naphthalene, 1,4-bis(methylthio)-", including its color states, switching kinetics, and long-term stability.

Photovoltaic Applications

"Naphthalene, 1,4-bis(methylthio)-" has been identified as a compound with potential applications in the development of organic semiconductors and photovoltaic devices. researchgate.net Organic photovoltaics (OPVs) rely on the ability of organic materials to absorb light, generate excitons (electron-hole pairs), and separate these charges to produce an electrical current. The suitability of a material for OPV applications is determined by its electronic properties, such as its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and its ability to form appropriate morphologies for efficient charge transport.

The naphthalene core is a common building block in organic electronic materials due to its rigid, planar structure which can facilitate intermolecular π-π stacking, a crucial factor for charge mobility. iucr.org The introduction of electron-donating methylthio groups at the 1 and 4 positions of the naphthalene ring in "Naphthalene, 1,4-bis(methylthio)-" would raise the HOMO level of the molecule. This is a key consideration in the design of donor materials in OPV devices, as the HOMO level of the donor should be well-matched with the LUMO level of the acceptor material to ensure efficient charge transfer.

Studies on naphthalene-1,5-diamine based chromophores have shown that functionalization of the naphthalene core can lead to materials with tunable energy levels and efficient intramolecular charge transfer, making them promising as hole transport materials in perovskite solar cells. iucr.orgmdpi.com These studies have reported band gaps in the range of 3.804–3.900 eV and low exciton (B1674681) binding energies (0.670–0.785 eV), which are desirable for efficient exciton dissociation. iucr.orgmdpi.com While these are different derivatives, they highlight the potential of the naphthalene scaffold in photovoltaic applications.

The crystal structure of "Naphthalene, 1,4-bis(methylthio)-" reveals a nearly planar naphthalene group, which is beneficial for molecular packing. The arrangement of molecules in the solid state is critical for charge transport. The reported crystal structure shows a monoclinic P21/c space group with specific unit cell dimensions.

| Parameter | Value | Reference |

|---|---|---|

| Formula | C12H12S2 | |

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| a (Å) | 15.203 (3) | |

| b (Å) | 10.246 (2) | |

| c (Å) | 7.1750 (14) | |

| β (°) | 99.43 (3) | |

| Volume (ų) | 1102.6 (4) | |

| Z | 4 |

The development of efficient organic solar cells also relies on optimizing the morphology of the active layer, often through the use of additives. The processability of "Naphthalene, 1,4-bis(methylthio)-" could allow for its incorporation into bulk heterojunctions, a common structure for OPV devices. Further investigation into its thin-film properties and performance in a device setting is needed to validate its potential in photovoltaic applications.

Supramolecular Assemblies and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can be used to construct complex, functional architectures. Host-guest chemistry, a branch of supramolecular chemistry, focuses on the formation of complexes between a host molecule with a binding cavity and a guest molecule that fits within it.

While there is no specific research detailing the role of "Naphthalene, 1,4-bis(methylthio)-" in supramolecular assemblies or host-guest systems, its structural features suggest a potential for such applications. The planar, aromatic naphthalene core is known to participate in π-π stacking interactions, which are a driving force for self-assembly. The sulfur atoms in the methylthio groups could also participate in non-covalent interactions, such as coordination with metal ions or hydrogen bonding.

For example, research on pyridinium-tailed naphthalenes has shown that host-guest interactions can be used to manipulate the self-assembly of these molecules into well-defined nanostructures. In these systems, macrocyclic hosts like cucurbituril (B1219460) can encapsulate parts of the naphthalene derivative, directing its aggregation. Similarly, macrocyclic hosts with naphthalene cores have been designed to bind guest molecules through π-stacking interactions.

The thioether linkage itself has been utilized in the design of supramolecular liquid crystals. The presence of the polarizable sulfur atom can influence the intermolecular interactions and thus the self-assembly and mesophase behavior of the material. While "Naphthalene, 1,4-bis(methylthio)-" is a small molecule, it could potentially serve as a building block for larger, self-assembling systems or as a guest molecule for specifically designed hosts. The crystal structure of "Naphthalene, 1,4-bis(methylthio)-" shows a shortest S···S contact of 3.6864 (9) Å, which is longer than the van der Waals contact distance, suggesting that strong sulfur-sulfur interactions are not the primary drivers of its solid-state packing.

The synthesis of calixnaphthalenes, which are macrocycles containing naphthalene units, has been explored for their complexation properties with various guests. This highlights the utility of the naphthalene unit in constructing host molecules. The functionalization with methylthio groups could potentially modulate the binding properties of such a hypothetical naphthalene-based host.

Biological Investigations of Naphthalene, 1,4 Bis Methylthio Derivatives: Structure Activity Correlations

In Vitro Antimicrobial Studies of Functionalized Naphthalene (B1677914) Thioethers

Naphthalene derivatives are recognized for their potential as antimicrobial agents, with several compounds approved for clinical use. mdpi.comresearchgate.net The incorporation of thioether moieties into the naphthalene structure can significantly influence its antimicrobial profile. mdpi.combohrium.com While specific studies on "Naphthalene, 1,4-bis(methylthio)-" are not extensively documented in publicly available literature, research on related naphthalene thioether derivatives provides valuable insights into their antimicrobial potential.

Studies on various 1,4-naphthoquinone (B94277) thioethers have demonstrated their activity against a range of bacterial strains. bohrium.comnih.gov For instance, newly synthesized sulfur-containing mono- and bis-1,4-naphthoquinone thioethers, which are thiolated analogs of vitamin K, have shown antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. bohrium.com The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 9.76–78.13 µg/mL. bohrium.com

In a study evaluating a series of 1,4-naphthoquinone derivatives, compounds featuring a thioether linkage, such as 2-(cyclohexylthio)-3-(phenylamino)naphthalene-1,4-diones, displayed notable activity against S. aureus, with MIC values ranging from 30 to 70 μg/mL. nih.gov Another study on nitrogen and sulfur-containing hetero-1,4-naphthoquinones also highlighted the antimicrobial potential of these scaffolds. researchgate.net

Furthermore, a series of novel naphthalene-based derivatives were synthesized and evaluated for their anti-infective properties against a panel of pathogenic microbes, including aerobic and anaerobic bacteria and fungi. jmchemsci.com One chlorinated derivative, in particular, demonstrated a significant bactericidal effect on aerobic gram-negative bacteria while showing high safety against normal flora. jmchemsci.com Several of the synthesized naphthalene derivatives also exhibited promising fungicidal activity. jmchemsci.com

The antimicrobial potential of naphthalene derivatives extends to urea/thiourea derivatives of naphthalene-1,5-diamine, which have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. acgpubs.org

Table 1: Antimicrobial Activity of Selected Naphthalene Thioether Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Mono- and bis-1,4-naphthoquinone thioethers | S. aureus ATCC 6538 | 9.76–78.13 | bohrium.com |

| Mono- and bis-1,4-naphthoquinone thioethers | E. faecium ATCC 3576 | 9.76–78.13 | bohrium.com |

| 2-(cyclohexylthio)-3-(phenylamino)naphthalene-1,4-diones | S. aureus | 30–70 | nih.gov |

| Naphthalene-1,5-diamine urea/thiourea derivatives | Various bacteria and fungi | Significant activity reported | acgpubs.org |

| Chlorinated-naphthalene derivative | Aerobic gram-negative bacteria | Significant bactericidal impact | jmchemsci.com |

Note: This table presents data for structurally related naphthalene thioether derivatives, not specifically for Naphthalene, 1,4-bis(methylthio)-.

Investigations into Anticancer Activity of Related Naphthalene Derivatives

The naphthalene framework is a key structural motif in a number of anticancer agents. nih.govresearchgate.net The cytotoxic properties of naphthalene derivatives are often attributed to their ability to interact with various cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis. nih.govnih.gov While direct anticancer studies on "Naphthalene, 1,4-bis(methylthio)-" are limited in available scientific literature, research on analogous compounds provides a basis for understanding their potential in this area.

A study on naphthalene-substituted triazole spirodienones demonstrated potent antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). nih.gov Some of these compounds exhibited IC50 values in the sub-micromolar range, for instance, as low as 0.03 μM against MDA-MB-231 cells. nih.gov

Similarly, N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, which contain a thioether linkage, have been evaluated for their cytotoxic effects. mdpi.com The IC50 values for these compounds against HeLa, SKOV-3 (ovarian cancer), and MCF-7 (breast cancer) cell lines were in the range of 7.87–93.46 µg/mL. mdpi.com Certain derivatives with specific substitutions showed higher potency, with IC50 values below 10 µg/mL. mdpi.com

Naphthalene diimide derivatives have also been extensively studied as anticancer agents. nih.govresearchgate.net These compounds are known to interact with DNA, leading to anticancer effects against various human cancer cell lines. nih.gov For instance, one naphthalene diimide derivative, AY103, showed toxicity towards HeLa cells. nih.gov

The synthesis of 1,4-naphthoquinone analogues has also yielded compounds with notable anticancer activity. nih.gov In a screen against human endometrial cancer (HEC1A) cells, several analogues showed IC50 values around 1 μM. nih.gov

Table 2: Anticancer Activity of Selected Naphthalene Derivatives

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 | 0.03 - 0.26 μM | nih.gov |

| Naphthalene-substituted triazole spirodienones | HeLa | 0.07 - 0.72 μM | nih.gov |

| Naphthalene-substituted triazole spirodienones | A549 | 0.08 - 2.00 μM | nih.gov |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | HeLa | 8.49 - 62.84 µg/mL | mdpi.com |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | SKOV-3 | 7.87 - 70.53 µg/mL | mdpi.com |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | MCF-7 | 11.20 - 93.46 µg/mL | mdpi.com |

| 1,4-Naphthoquinone analogues | HEC1A | ~1 μM for several analogues | nih.gov |

Note: This table includes data for various naphthalene derivatives, highlighting the potential of the scaffold. Specific data for Naphthalene, 1,4-bis(methylthio)- is not represented.

Structure-Activity Relationship (SAR) Analysis in Bioactive Derivatives

The biological activity of naphthalene derivatives is highly dependent on the nature and position of the substituents on the naphthalene ring. nih.govnih.govacs.org For antimicrobial naphthalene thioethers, the lipophilicity and electronic properties of the substituents play a crucial role. In a study of dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (QACs), it was found that while the linker conformation did not significantly affect activity, structural symmetry and especially lipophilicity influenced antibacterial performance. nih.govresearchgate.net

In the context of anticancer activity, for a series of naphthalene-substituted triazole spirodienones, the introduction of different aromatic rings at the R1 position of the 1,2,4-triazole (B32235) conferred significant anticancer activity. nih.gov The structure-activity relationships of naphthalene diimides have also been explored, indicating that modifications to the side chains and terminal aromatic rings can significantly impact their cytostatic and cytotoxic activities. researchgate.net

For N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, the presence of certain substituents on the phenyl rings, such as fluorine and chlorine, in combination with a 1-naphthyl group, resulted in the most potent cytotoxic activity against the tested cancer cell lines. mdpi.com

The analysis of twenty-two different naphthalene derivatives for their effect on the population growth of Tetrahymena pyriformis revealed that the biological response was best described by a model that included parameters for hydrogen acceptance, hydrophobicity, and electronic effects of the substituents. nih.gov The hydrogen acceptance and hydrophobic substituent constant were identified as the most important parameters, accounting for a significant portion of the variability in biological response. nih.gov

Mechanistic Insights into Biological Interactions (e.g., enzymatic inhibition, DNA intercalation)

The biological effects of naphthalene derivatives are mediated through various mechanisms, including enzyme inhibition and interaction with DNA. nih.gov

Enzymatic Inhibition: Certain naphthalene derivatives have been shown to inhibit specific enzymes. For example, some have been investigated as inhibitors of fly head acetylcholinesterase, where they act by carbamoylating the enzyme. nih.gov The potency of these inhibitors was found to be mainly due to their high affinity for the enzyme. nih.gov While direct evidence for "Naphthalene, 1,4-bis(methylthio)-" as an enzyme inhibitor is not readily available, the general principle of enzyme inhibition by small molecules with specific structural motifs is a plausible mechanism of action for its derivatives.

DNA Intercalation: DNA is a primary target for many anticancer and antimicrobial agents. nih.gov The planar aromatic structure of the naphthalene ring makes it a suitable candidate for intercalation between DNA base pairs. lboro.ac.uk Aromatic thioethers have been shown to be effective scavengers of genotoxic electrophiles, thereby preventing DNA binding and mutagenesis. nih.gov

Naphthalene diimide derivatives are well-known DNA intercalators, and their antitumor activities are often attributed to this mechanism. nih.govresearchgate.net These molecules can enhance their interaction with the phosphate (B84403) groups of DNA, leading to their anticancer properties. nih.gov Studies on thioether-containing Schiff base metal complexes have also demonstrated their ability to bind to CT-DNA, likely through an intercalation mode. ajgreenchem.com While specific DNA binding studies for "Naphthalene, 1,4-bis(methylthio)-" are not reported, its planar naphthalene core suggests that it or its derivatives could potentially interact with DNA.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.